N-Acetyllactosamine 6-Sulfate Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

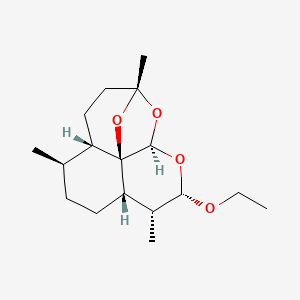

N-Acetyllactosamine 6-Sulfate Sodium Salt is a derivative of N-Acetyllactosamine . It is a unique acyl-amino sugar and a key structural unit in human milk oligosaccharides . It has been tested as acceptors for α1,3-L-Fucosyltransferase present in human ovarian cancer sera and ovarian tumors .

Synthesis Analysis

The synthesis of N-Acetyllactosamine (LacNAc) and its derivatives, including N-Acetyllactosamine 6-Sulfate Sodium Salt, is still in its infancy . Direct extraction from milk is too complex, while chemical synthesis is also impractical at an industrial scale . The major route to large-scale biochemical production will likely lie with enzymatic routes .Molecular Structure Analysis

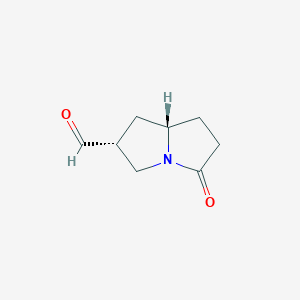

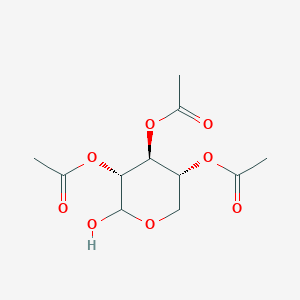

The molecular structure of N-Acetyllactosamine 6-Sulfate Sodium Salt is C14H24NNaO14S . It is a derivative of N-Acetyllactosamine .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyllactosamine 6-Sulfate Sodium Salt is 485.4 g/mol . Its molecular formula is C14H24NNaO14S .Aplicaciones Científicas De Investigación

Cancer Research

In cancer research, N-Acetyllactosamine 6-Sulfate Sodium Salt derivatives have been tested as acceptors for α1,3-L-Fucosyltransferase present in human ovarian cancer sera and ovarian tumors . This application is significant for understanding the biochemical pathways involved in cancer progression and for developing targeted therapies.

Galectin-3 Ligand Development

This compound has been utilized in the development of ligands for Galectin-3 , a galactose-binding lectin overly expressed in the tumor microenvironment and in immune cells in inflammatory diseases . Selectively modified analogs of N-Acetyllactosamine, including the 6-sulfate sodium salt, have shown increased affinity and selectivity as galectin-3 ligands, which is promising for therapeutic applications .

Glycoscience Studies

As a derivative of N-Acetyllactosamine, this compound is also used in glycoscience studies to understand the structure and function of complex carbohydrates . These studies are fundamental for the development of carbohydrate-based drugs and vaccines.

Enzyme Substrate Research

N-Acetyllactosamine 6-Sulfate Sodium Salt: is used as an enzyme substrate in various biochemical assays to study enzyme kinetics and mechanisms . This application is essential for discovering new enzymes and understanding their roles in biological processes.

Analytical Standards

In analytical chemistry, this compound is used as a reference standard to ensure the accuracy and consistency of analytical methods, particularly in the quantification of carbohydrates and related molecules .

Mecanismo De Acción

N-Acetyllactosamine 6-Sulfate Sodium Salt is a component of many glycoproteins and functions as a carbohydrate antigen . It is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also found in the structure of human milk oligosaccharides and has prebiotic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBYWGBGWQCPKW-NVKSKNAHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NNaO14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyllactosamine 6-Sulfate Sodium Salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-[(1-oxido-2-pyridinyl)thio]- (9CI)](/img/no-structure.png)